Cas no 76272-16-7 (Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-)
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-
- N-HYDROXY-3-METHOXY-BENZENECARBOXIMIDOYL CHLORIDE
- N-HYDROXY-3-METHYOXY-BENZENECARBOXIMIDOYL CHLORIDE
- 1826917-70-7
- N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
- DB-087918
- DTXSID30393093
- 76272-16-7
- N-HYDROXY-3-METHOXYBENZIMIDOYL CHLORIDE
- SY331739
- alpha-Chloro-3-methoxybenzaldoxime
-
- MDL: MFCD11616880
- Inchi: 1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8+
- InChI Key: DEXRYCNUFWKXHS-CSKARUKUSA-N
- SMILES: C1C(/C(=N\O)/Cl)=CC(OC)=CC=1
Computed Properties
- Exact Mass: 185.0243562Da
- Monoisotopic Mass: 185.0243562Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.3
- Topological Polar Surface Area: 41.8Ų
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A546595-1g |
N-Hydroxy-3-methoxybenzimidoyl chloride |
76272-16-7 | 97% | 1g |
$1819.0 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY331739-1g |
alpha-Chloro-3-methoxybenzaldoxime |
76272-16-7 | ≥95% | 1g |
¥12150.00 | 2025-04-13 |
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- Suppliers
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-
Comprehensive Analysis of Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- (CAS 76272-16-7)
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- (CAS 76272-16-7) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a benzene ring coupled with imidoyl chloride and N-hydroxy-3-methoxy functional groups, makes it a versatile intermediate in synthetic chemistry. Researchers frequently explore its applications in drug discovery, bioconjugation, and material science, aligning with current trends in green chemistry and sustainable synthesis.
The compound’s CAS number 76272-16-7 serves as a critical identifier in regulatory and safety documentation. Recent studies highlight its role in developing enzyme inhibitors and antimicrobial agents, addressing global concerns like antibiotic resistance. Its N-hydroxy moiety is particularly significant for designing chelating agents and radical scavengers, topics gaining traction in antioxidant research and cosmetic formulations.
From an industrial perspective, Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- is pivotal in optimizing high-yield reactions with minimal byproducts. Innovations in catalytic processes and flow chemistry have further enhanced its utility, reducing environmental impact—a priority for modern ESG (Environmental, Social, and Governance)-driven enterprises. Analytical techniques like HPLC and NMR are essential for characterizing its purity, ensuring compliance with Good Manufacturing Practices (GMP).
Emerging discussions in AI-driven drug design and computational chemistry often reference derivatives of this compound, as its scaffold aids in molecular docking simulations. Additionally, its 3-methoxy group contributes to solubility enhancement, a key factor in formulation science. These attributes make it a frequent subject in patents related to biodegradable polymers and controlled-release systems.
In summary, Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- (CAS 76272-16-7) bridges fundamental research and industrial applications, reflecting the intersection of innovation and sustainability. Its multifaceted roles underscore its relevance in addressing contemporary scientific challenges, from precision medicine to eco-friendly manufacturing.
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